4-(Difluoromethoxy)benzaldehyde is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of 172.13 g/mol. This compound is notable for its unique electronic properties due to the presence of fluorine atoms, which can enhance its reactivity and biological activity. The compound is often used in organic synthesis and pharmaceutical applications due to its ability to act as a versatile building block.
There is no current information available on the specific mechanism of action of 4-(Difluoromethoxy)benzaldehyde. Its potential bioactivity likely depends on the downstream products it can be converted into.
4-(Difluoromethoxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. While comprehensive details about its applications in scientific research are not publicly available, research has explored its potential use in the development of pharmaceuticals [].
Here are some aspects of scientific research where 4-(Difluoromethoxy)benzaldehyde might be relevant:
Several methods have been developed for synthesizing 4-(Difluoromethoxy)benzaldehyde:
4-(Difluoromethoxy)benzaldehyde serves several important functions:
Studies exploring the interactions of 4-(Difluoromethoxy)benzaldehyde with biological systems primarily focus on its role as an intermediate in drug synthesis. While direct studies on its interactions are sparse, its derivatives have been investigated for their potential therapeutic effects, particularly in inhibiting phosphodiesterase activity.
Several compounds share structural similarities with 4-(Difluoromethoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | 0.96 | Contains trifluoromethoxy instead of difluoromethoxy. |
3-(Difluoromethoxy)benzaldehyde | 85684-61-3 | 0.98 | Substituted at the 3-position instead of the 4-position. |
3,4-Bis(difluoromethoxy)benzaldehyde | 127842-54-0 | 0.94 | Contains two difluoromethoxy groups at different positions. |
4-(Difluoromethoxy)-3-methoxybenzaldehyde | 162401-70-9 | 0.94 | Has an additional methoxy group at the 3-position. |
The distinct feature of 4-(Difluoromethoxy)benzaldehyde lies in its specific placement of the difluoromethoxy group at the para position relative to the aldehyde functional group, which influences its reactivity and potential applications compared to similar compounds.
Irritant